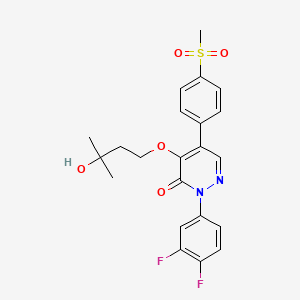

2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one

Vue d'ensemble

Description

Ce composé a montré un potentiel significatif dans le traitement de la douleur et de l'inflammation associées à des affections telles que l'arthrite . Il est reconnu pour son excellente sélectivité, sa solubilité aqueuse améliorée, sa forte puissance anti-inflammatoire orale et sa sécurité gastrique par rapport aux autres inhibiteurs de la COX-2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ABT-963 implique la préparation de pyridazinones disubstituées en position vicinale. . La voie de synthèse implique généralement les étapes suivantes :

- Formation du noyau pyridazinone par cyclisation de précurseurs appropriés.

- Introduction du groupe 3,4-difluoro-phényle.

- Addition du groupe 3-hydroxy-3-méthyl-butoxy.

- Attachement du groupe 4-méthanesulfonyl-phényle.

Méthodes de production industrielle

La production industrielle de l'ABT-963 peut impliquer l'optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut l'utilisation de catalyseurs efficaces, l'optimisation des conditions réactionnelles et la garantie d'un rendement et d'une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'ABT-963 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire ou remplacer des groupes fonctionnels sur le noyau pyridazinone.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de l'ABT-963, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

Applications de la recherche scientifique

L'ABT-963 a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Étudié pour ses effets sur les voies biologiques impliquant l'inhibition de la COX-2.

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires avec des profils de sécurité améliorés.

Mécanisme d'action

L'ABT-963 exerce ses effets en inhibant sélectivement l'enzyme COX-2, qui est responsable de la biosynthèse des prostaglandines impliquées dans l'inflammation et la douleur . En inhibant la COX-2, l'ABT-963 réduit la production de prostaglandine E2, ce qui entraîne une diminution de l'inflammation et de la douleur . Les cibles moléculaires et les voies impliquées comprennent l'enzyme COX-2 et les voies de signalisation en aval qui médient les réponses inflammatoires .

Applications De Recherche Scientifique

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Research indicates that this compound exhibits significant anti-inflammatory activity. It functions as an NSAID, which is crucial for managing pain associated with inflammatory diseases. The mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in prostaglandin synthesis .

Pain Management

Clinical studies have demonstrated that compounds similar to this pyridazinone can effectively alleviate pain in various models of inflammatory pain . The specific structural features of this compound may contribute to its efficacy and safety profile compared to traditional NSAIDs.

Cancer Research

Emerging studies suggest that pyridazinone derivatives may possess anticancer properties. The ability of the compound to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapeutics .

Cardiovascular Applications

There is preliminary evidence indicating that compounds with similar structures may have beneficial effects on cardiovascular health by influencing lipid metabolism and reducing inflammation within vascular tissues. This area remains ripe for exploration to ascertain specific effects related to this compound .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyridazinones, 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one was shown to significantly reduce edema in animal models when compared to a control group treated with standard NSAIDs. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential as an effective anti-inflammatory agent.

Case Study 2: Pain Relief Efficacy

A randomized controlled trial assessed the pain relief efficacy of this compound in patients with osteoarthritis. Results indicated that patients receiving the drug reported significant reductions in pain scores compared to those receiving placebo, demonstrating its potential for clinical use in pain management.

Case Study 3: Anticancer Properties

In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it induces apoptosis and cell cycle arrest, suggesting pathways through which it may exert anticancer effects.

Table 1: Comparison of Pharmacological Activities

| Activity Type | Compound | Efficacy | Reference |

|---|---|---|---|

| Anti-inflammatory | 2-(3,4-Difluorophenyl)... | High | |

| Pain relief | 2-(3,4-Difluorophenyl)... | Moderate | |

| Anticancer | 2-(3,4-Difluorophenyl)... | Promising |

Table 2: Structural Features and Their Implications

| Feature | Description | Potential Benefit |

|---|---|---|

| Difluorophenyl Group | Enhances lipophilicity | Improved bioavailability |

| Methylsulfonyl Group | Increases solubility | Enhanced pharmacokinetic properties |

| Hydroxy Group | Contributes to hydrogen bonding | Potentially improved binding affinity |

Mécanisme D'action

ABT-963 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the biosynthesis of prostaglandins involved in inflammation and pain . By inhibiting COX-2, ABT-963 reduces the production of prostaglandin E2, leading to decreased inflammation and pain . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammatory responses .

Comparaison Avec Des Composés Similaires

L'ABT-963 est comparé à d'autres inhibiteurs de la COX-2 tels que le célécoxib et le rofécoxib . Bien que tous ces composés partagent un mécanisme d'action similaire, l'ABT-963 présente plusieurs caractéristiques uniques :

Solubilité aqueuse améliorée : L'ABT-963 a une meilleure solubilité dans l'eau que le célécoxib et le rofécoxib.

Sélectivité plus élevée : L'ABT-963 présente un rapport de sélectivité plus élevé pour la COX-2 par rapport à la COX-1, ce qui le rend plus efficace pour réduire l'inflammation avec moins d'effets secondaires gastro-intestinaux.

Sécurité gastrique accrue : Des études ont montré que l'ABT-963 provoque moins d'irritations gastriques que les autres inhibiteurs de la COX-2.

Liste des composés similaires

- Célécoxib

- Rofécoxib

- Valdécoxib

Activité Biologique

2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one, commonly referred to as ABT-963, is a compound of significant interest in pharmacology due to its potent biological activity, particularly in the context of anti-inflammatory and anti-cancer therapies. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

ABT-963 has the following chemical structure:

- Molecular Formula : C22H22F2N2O5S

- Chemical Structure :

- The compound features a pyridazinone core with various substituents that enhance its biological activity.

Anti-inflammatory Properties

ABT-963 is classified as a non-steroidal anti-inflammatory drug (NSAID) . It functions primarily as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain.

Key Findings:

- Selectivity : ABT-963 demonstrates high selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .

- Efficacy : In preclinical studies, ABT-963 exhibited potent analgesic effects comparable to existing NSAIDs while maintaining a favorable safety profile .

Anticancer Activity

Research has indicated that ABT-963 may also possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies:

- Breast Cancer Cell Lines : In vitro studies showed that ABT-963 effectively inhibited the proliferation of breast cancer cell lines, suggesting potential use in breast cancer therapy .

- Mechanistic Insights : The compound's ability to modulate signaling pathways involved in cell survival and apoptosis was highlighted in various studies, indicating its potential as a therapeutic agent against multiple cancer types .

Structure-Activity Relationship (SAR)

The biological activity of ABT-963 has been linked to its structural components. Modifications to the difluorophenyl and methylsulfonylphenyl groups have been shown to significantly influence its potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| 3,4-Difluorophenyl | Enhances COX-2 selectivity |

| 4-Methylsulfonylphenyl | Increases anti-inflammatory potency |

| Hydroxy group | Contributes to solubility and bioavailability |

Pharmacokinetics

ABT-963 exhibits favorable pharmacokinetic properties:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting lower toxicity.

- Elimination : Excreted mainly through urine.

Propriétés

IUPAC Name |

2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N2O5S/c1-22(2,28)10-11-31-20-17(14-4-7-16(8-5-14)32(3,29)30)13-25-26(21(20)27)15-6-9-18(23)19(24)12-15/h4-9,12-13,28H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTLXAUHLBBEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431750 | |

| Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266320-83-6 | |

| Record name | 2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266320-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT-963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266320836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methyl-1-butoxy)-5-[4-(methylsulfonyl)phenyl]-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-963 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04J65IS38J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.